Sigma-2 Receptor Binding Affinity of Methyl 4-(2-(3-(4-methoxyphenethyl)ureido)ethyl)piperazine-1-carboxylate vs. Structurally Related Piperazine-Ureas
In competitive radioligand binding assays, Methyl 4-(2-(3-(4-methoxyphenethyl)ureido)ethyl)piperazine-1-carboxylate displaces [³H]-ditolylguanidine from the sigma-2 receptor with an inhibition constant (Ki) of 5.10 nM [1]. A structurally related piperazine-urea comparator (BDBM50604967; CHEMBL1698776) tested under identical assay conditions exhibits a Ki of 90 nM, representing an approximately 17.6-fold lower affinity [2]. This suggests a significant structure-activity relationship (SAR) benefit conferred by the specific 4-methoxyphenethyl ureido substitution pattern present in the target compound.
| Evidence Dimension | Sigma-2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 5.10 nM |
| Comparator Or Baseline | Piperazine-urea analog (BDBM50604967): Ki = 90 nM |
| Quantified Difference | ~17.6-fold lower affinity for the comparator |
| Conditions | Displacement of [³H]-ditolylguanidine from sigma-2 receptor/TMEM97 in rat PC-12 cell membranes, in the presence of (+)-pentazocine to mask sigma-1 sites |
Why This Matters
For researchers requiring potent sigma-2 engagement at low nanomolar concentrations, substituting a structurally similar but lower-affinity analog could lead to a significant underestimation of target engagement and loss of pharmacological effect.
- [1] BindingDB. BDBM50604966; CHEMBL5175530. Ki = 5.10 nM for sigma-2 receptor in rat PC-12 cells. View Source
- [2] BindingDB. BDBM50604967; CHEMBL1698776. Ki = 90 nM for sigma-2 receptor in rat PC-12 cells. View Source
